1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone is an aromatic compound with the molecular formula C12H10O4S and a molecular weight of 250.27 g/mol It is characterized by the presence of a furan ring substituted with a phenylsulfonyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone typically involves the reaction of furan derivatives with phenylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can affect various biochemical pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone: This compound has a benzofuran ring instead of a furan ring, which can affect its reactivity and biological activity.
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone: This compound has an additional phenylsulfonyl group, which can enhance its interactions with molecular targets and increase its potency.
The uniqueness of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
116538-87-5 |
---|---|
Molekularformel |
C12H10O4S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
1-[5-(benzenesulfonyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H10O4S/c1-9(13)11-7-8-12(16-11)17(14,15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
YXCTXLXZOIRBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.